molecular formula C10H14N2 B3257942 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine CAS No. 298181-76-7

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine

Cat. No.: B3257942
CAS No.: 298181-76-7
M. Wt: 162.23 g/mol
InChI Key: UMAUGDNWWSJJFH-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine is a heterocyclic compound with the molecular formula C10H14N2. It is characterized by a seven-membered ring fused to a pyridine ring, with an amine group attached to the ninth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable substituted benzylamine, the compound can be synthesized through a series of reactions including cyclization, reduction, and amination .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process generally includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated amine derivatives. Substitution reactions can introduce various functional groups at the amine position .

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine is unique due to its specific ring structure and amine functionality, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-6-2-1-4-8-5-3-7-12-10(8)9/h3,5,7,9H,1-2,4,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAUGDNWWSJJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(C1)N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the azide (23.18 g, 0.123 mol) in methanol (150 mL) was added Palladium, 10 wt. % on activated carbon (1.95 g) and the resultant mixture was hydrogenated at 40 psi on a Parr shaker. The mixture was vacuum filtered through celite and the cake was washed with methanol. The solvent was removed from the filtrate under reduced pressure and the oil obtained was distilled (Kugelrohr, bp 105-140° C. @ 0.2 Torr) to provide 17.56 g (88%) of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine as a pale yellow oil. 1H NMR (CDCl3) δ 1.23-1.37 (m, 1H), 1.43-1.57 (m, 1H), 1.78-2.10 (m, 6H) including 2.04 (s, 2H), 2.71-2.85 (m, 2H), 4.19 (dd, 1H, J=10.0, 1.5), 7.05 (dd, 1H, J=7.4, 4.9 Hz), 7.36 (d, 1H, J=5.9 Hz), 8.38 (d, 1H, J=4.9 Hz).
Name
azide
Quantity
23.18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 3
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 4
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 5
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 6
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine

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